8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
8-[(tert-butoxy)carbonyl]-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a complex organic compound that features a bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group and the cyano group adds to its chemical versatility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(tert-butoxy)carbonyl]-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including:
Enantioselective Construction: Starting from an acyclic precursor that contains all the required stereochemical information, the bicyclic scaffold is formed through stereocontrolled reactions.
Desymmetrization Process: Using achiral tropinone derivatives, the stereochemical control is achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity. These methods would include the use of high-pressure reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-[(tert-butoxy)carbonyl]-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
8-[(tert-butoxy)carbonyl]-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of tropane alkaloids, which have significant pharmacological properties.
Biological Studies: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-[(tert-butoxy)carbonyl]-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule, which can then interact with its target. The cyano group can participate in hydrogen bonding or other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane-3-carboxylic acid: Lacks the tert-butoxycarbonyl and cyano groups, making it less stable and versatile.
3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid: Contains an oxygen atom in the bicyclic structure, altering its chemical properties and reactivity.
Uniqueness
8-[(tert-butoxy)carbonyl]-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the cyano group, which enhance its stability and reactivity. This makes it a valuable compound in synthetic chemistry and medicinal research.
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-cyano-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-9-4-5-10(16)7-14(6-9,8-15)11(17)18/h9-10H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
KKIKKFNFEZJNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(C#N)C(=O)O |
Origin of Product |
United States |
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